The compound "2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid" is a derivative of phenylacetic acid, which is a key structural motif in a variety of pharmacologically active compounds. Phenylacetic acid derivatives have been extensively studied for their diverse biological activities, including their roles as enzyme inhibitors and receptor antagonists. The sulfonyl moiety, in particular, has been identified as a significant pharmacophore in the design of enzyme inhibitors, such as those targeting HIV-1 reverse transcriptase, carbonic anhydrases (CAs), matrix metalloproteinases (MMPs), and tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE)123456.
The sulfonyl group, when incorporated into amino acid derivatives, has been shown to confer potent inhibitory activity against various enzymes. For instance, sulfonylated amino acid hydroxamates have been reported to inhibit both CAs and MMPs, suggesting that the sulfonyl group can interact with the zinc ion in the active sites of these metalloenzymes2. Similarly, the presence of a sulfonyl moiety in the structure of HIV-1 reverse transcriptase inhibitors is crucial for their activity, as it likely interacts with key amino acid residues within the enzyme's binding pocket1. In the context of angiotensin II receptor antagonists, the sulfonyl group has been utilized to enhance selectivity and potency towards the AT1 receptor5. These examples highlight the versatility of the sulfonyl group in modulating the activity of biologically relevant targets.
Compounds containing the sulfonyl moiety, such as those studied in the synthesis of aryl pyrrolyl and aryl indolyl sulfones, have demonstrated significant anti-HIV-1 activity. These compounds were found to be active against both wild-type and drug-resistant strains of HIV-1, with some derivatives showing sub-micromolar EC50 values. Their mechanism of action involves the inhibition of HIV-1 recombinant reverse transcriptase, although they are inactive against HIV-21.
Sulfonylated amino acid hydroxamates have been identified as dual inhibitors of CAs and MMPs, enzymes implicated in various physiological functions and pathological conditions, including cancer. These inhibitors exhibit nanomolar potency against human CA isozymes and also show inhibitory properties against MMPs, suggesting their potential application in the treatment of diseases involving these enzymes2.
Sulfonyl derivatives have been synthesized as selective inhibitors of TACE, an enzyme involved in the shedding of TNF-α, a pro-inflammatory cytokine. These compounds have demonstrated selectivity for TACE over MMPs and have shown potent inhibition of TNF-α release in vivo, indicating their potential use as anti-inflammatory agents. Additionally, their ability to inhibit MMPs suggests a role in anticancer therapy, as MMPs are involved in tumor invasion and metastasis34.
The sulfonyl group has been incorporated into non-peptide angiotensin II receptor antagonists, resulting in compounds with high selectivity and potency for the AT1 receptor. These antagonists have shown excellent in vivo activity in blocking the pressor response induced by angiotensin II, suggesting their application as antihypertensive agents5.
Phenylacetic acid derivatives containing the sulfonyl moiety have been explored for their peroxisome proliferator-activated receptor (PPAR) activation activities. Some of these compounds have exhibited significant PPAR activation, indicating their potential as lead compounds for the development of antidiabetic drugs6.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6